molecular formula C26H22N4O4S2 B2909165 2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 932475-75-7

2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2909165
CAS No.: 932475-75-7
M. Wt: 518.61
InChI Key: AJXZDAJCDYYISM-UHFFFAOYSA-N
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Description

2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of benzo[c]pyrimido[4,5-e][1,2]thiazin derivatives This compound is characterized by its unique structural framework, which includes a benzyl group, a methoxyphenyl group, and a thioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[c]pyrimido[4,5-e][1,2]thiazin core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzyl group: This can be achieved through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.

    Attachment of the thioacetamide moiety: This step involves the reaction of the intermediate with thioacetic acid or its derivatives under suitable conditions.

    Methoxyphenyl group incorporation: This can be done through nucleophilic substitution reactions using 4-methoxyphenyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the application of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioacetamide moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxidation state of sulfur or nitrogen atoms.

    Substitution: The benzyl and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using halides and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structural features suggest potential biological activity, making it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound can be used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as:

    Enzyme inhibition: The compound may inhibit key enzymes involved in metabolic or signaling pathways.

    Receptor binding: It may bind to specific receptors, modulating their activity and downstream signaling.

    DNA/RNA interaction: The compound may interact with nucleic acids, affecting gene expression or replication processes.

Comparison with Similar Compounds

Similar Compounds

    Benzo[c]pyrimido[4,5-e][1,2]thiazines: These compounds share a similar core structure but differ in the substituents attached to the ring system.

    Thioacetamides: Compounds with a thioacetamide moiety but different aromatic or heterocyclic groups.

    Methoxyphenyl derivatives: Compounds containing a methoxyphenyl group attached to various core structures.

Uniqueness

2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(6-benzyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O4S2/c1-34-20-13-11-19(12-14-20)28-24(31)17-35-26-27-15-23-25(29-26)21-9-5-6-10-22(21)30(36(23,32)33)16-18-7-3-2-4-8-18/h2-15H,16-17H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXZDAJCDYYISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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